molecular formula C15H16N2O B017525 2-amino-N-(3,4-dimethylphenyl)benzamide CAS No. 102630-81-9

2-amino-N-(3,4-dimethylphenyl)benzamide

Cat. No. B017525
M. Wt: 240.3 g/mol
InChI Key: FYCFCRRBRLVDGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-amino-N-(3,4-dimethylphenyl)benzamide analogues, such as 4-amino-N-(2,6-dimethylphenyl)benzamide, involves methodologies that have shown potent anticonvulsant activity, indicating the importance of the dimethylphenyl component in enhancing biological activity (Lambert et al., 1995). Furthermore, modifications aimed at preventing metabolic N-acetylation have led to the development of derivatives with significantly improved plasma stability and pharmacokinetic profiles, highlighting the role of structural optimization in drug development (Robertson et al., 1987).

Molecular Structure Analysis

Molecular structure characterization plays a critical role in understanding the physicochemical properties and biological activity of benzamide derivatives. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods have been employed to elucidate the conformational dynamics and intermolecular interactions critical to the compound's function. Studies on similar compounds have revealed that molecular sheets primarily formed by hydrogen bonds stabilize the structure, with significant contributions from electrostatic energy (Saeed et al., 2020).

Chemical Reactions and Properties

The reactivity of 2-amino-N-(3,4-dimethylphenyl)benzamide towards various chemical agents and conditions elucidates its versatile nature. For instance, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, synthesized through multi-component reactions, demonstrate the compound's ability to undergo transformations leading to high-yield products with potential pharmacological applications (Sabbaghan & Hossaini, 2012).

Physical Properties Analysis

Understanding the physical properties, such as solubility, melting point, and stability, is crucial for the development of pharmaceutical formulations. Studies on analogues have shown that modifications in the molecular structure can significantly affect these properties, influencing the compound's suitability for various applications (Liou & Chang, 2008).

Scientific Research Applications

  • Antioxidant and Antibacterial Activities

    • Field : Biochemistry
    • Application Summary : Benzamide compounds, including those similar to “2-amino-N-(3,4-dimethylphenyl)benzamide”, have been synthesized and analyzed for their antioxidant and antibacterial activities .
    • Methods : The compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. Their antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .
    • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
  • Kinetics Study in Microflow System

    • Field : Chemical Engineering
    • Application Summary : A continuous flow microreactor system was developed to synthesize “N-(3-Amino-4-methylphenyl)benzamide” and determine intrinsic reaction kinetics parameters .
    • Methods : By screening the acylating reagents and reaction conditions, the compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .
    • Results : The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .
  • Anti-Cancer Drug

    • Field : Pharmacology
    • Application Summary : “4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide” has been extensively studied for its potential as an anti-cancer drug.
    • Results : It has been shown to inhibit the activity of several protein kinases that are involved in tumor growth and angiogenesis.
  • Synthesis of Benzamides through Direct Condensation

    • Field : Organic Chemistry
    • Application Summary : Benzamides, including those similar to “2-amino-N-(3,4-dimethylphenyl)benzamide”, can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .
    • Methods : The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) .
    • Results : The prepared catalyst provides active sites for the synthesis of benzamides. The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process and use of ultrasonic irradiation as a green and powerful technology .
  • Antibacterial Activity

    • Field : Microbiology
    • Application Summary : Benzamides, including those similar to “2-amino-N-(3,4-dimethylphenyl)benzamide”, have been synthesized and analyzed for their antibacterial activities .
    • Methods : The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives by using TEA as base and THF as solvent .
    • Results : The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
  • Transamidation of Unactivated Amides

    • Field : Organic Chemistry
    • Application Summary : Amides, including those similar to “2-amino-N-(3,4-dimethylphenyl)benzamide”, have been used in transamidation reactions. Transamidation has been an essential topic in the formation of amide bonds over the conventional route due to chemoselectivity and greenside products .
    • Methods : Transamidation is typically classified into two categories based on amide activation: activated amide and unactivated amide .
    • Results : Many groups have disclosed new amide transformation techniques. N-Substituted β-alanines have been shown to be versatile starting materials for the synthesis of a variety of heterocyclic systems .
  • Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines

    • Field : Organic Chemistry
    • Application Summary : A series of 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4(1H,3H)pyrimidinediones and their 2-thio analogues were obtained by reaction of the corresponding β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate .
    • Methods : The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .
    • Results : The combined spectral data obtained by 1H-, 13C-, 1H/13C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized in this work .

Safety And Hazards

The safety data sheet for 2-amino-N-(3,4-dimethylphenyl)benzamide suggests that it should be handled with care. In case of exposure, appropriate first-aid measures should be taken, and medical attention should be sought if necessary .

properties

IUPAC Name

2-amino-N-(3,4-dimethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-7-8-12(9-11(10)2)17-15(18)13-5-3-4-6-14(13)16/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCFCRRBRLVDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333058
Record name 2-amino-N-(3,4-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3,4-dimethylphenyl)benzamide

CAS RN

102630-81-9
Record name 2-amino-N-(3,4-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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